5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one

Antiviral Nucleoside analog RNA virus

5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one (CAS 1820666-74-7, molecular formula C₆H₃Br₂N₃O, molecular weight 292.92 g/mol) is a dihalogenated pyrrolo[2,3-d]pyrimidin-4-one heterocycle bearing bromine atoms at both the C-5 and C-6 positions of the fused bicyclic ring system. This scaffold belongs to the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) family, a privileged chemotype extensively exploited in kinase inhibitor drug discovery and nucleoside analog development.

Molecular Formula C6H3Br2N3O
Molecular Weight 292.918
CAS No. 1820666-74-7
Cat. No. B2787793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one
CAS1820666-74-7
Molecular FormulaC6H3Br2N3O
Molecular Weight292.918
Structural Identifiers
SMILESC1=NC2=C(C(=C(N2)Br)Br)C(=O)N1
InChIInChI=1S/C6H3Br2N3O/c7-3-2-5(11-4(3)8)9-1-10-6(2)12/h1H,(H2,9,10,11,12)
InChIKeySUVOHPCJKFUIEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one (CAS 1820666-74-7): Chemical Identity, Scaffold Class, and Procurement Relevance


5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one (CAS 1820666-74-7, molecular formula C₆H₃Br₂N₃O, molecular weight 292.92 g/mol) is a dihalogenated pyrrolo[2,3-d]pyrimidin-4-one heterocycle bearing bromine atoms at both the C-5 and C-6 positions of the fused bicyclic ring system . This scaffold belongs to the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) family, a privileged chemotype extensively exploited in kinase inhibitor drug discovery and nucleoside analog development [1]. The compound is employed primarily as a synthetic intermediate for constructing more elaborate kinase-targeting molecules through sequential cross-coupling chemistry, with specific exemplification in patent literature as a building block for dual Syk/JAK inhibitors [2]. Limited direct biological profiling data are available for the aglycone itself; the most quantitatively characterized comparator data derive from studies of the corresponding ribosylated nucleoside (5,6-dibromotubercidin) in antiviral contexts [3].

Why Mono-Halogenated or Dehalogenated Pyrrolo[2,3-d]pyrimidin-4-ones Cannot Substitute for 5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one in Synthesis-Dependent Programs


The 5,6-dibromo substitution pattern is not a trivial incremental modification but a functionally decisive structural feature. In antiviral nucleoside SAR, the 5,6-dibromo analog exhibits a distinct activity-toxicity profile relative to its 5-bromo, 6-bromo, and 5,6-dichloro congeners: Bergstrom et al. (1984) demonstrated that 5,6-dibromotubercidin clustered with 6-bromo- and 5,6-dichloro-tubercidin as the least antivirally active derivatives across six RNA and three DNA viruses, while all C-5 halogenated analogs exhibited elevated host-cell cytotoxicity [1]. In a synthetic chemistry context, the presence of two C–Br bonds at electronically distinct positions (C-5 vs. C-6) enables orthogonal, sequential palladium-catalyzed cross-coupling reactions—a capability that mono-bromo analogs (e.g., CAS 22276-97-7, MW 214.02) cannot provide [2]. Portola Pharmaceuticals specifically selected the 5,6-dibromo pyrrolo[2,3-d]pyrimidine scaffold for constructing dual Syk/JAK inhibitor candidates because both halogens serve as derivatization handles, whereas the corresponding 5-bromo analog offers only a single reactive site [3]. Substituting a mono-halogenated or non-halogenated analog therefore sacrifices either synthetic versatility or the specific biological SAR encoded by dual bromination.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of 5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one from Closest Analogs


Antiviral Activity Ranking: 5,6-Dibromotubercidin vs. 5-Bromo, 6-Bromo, and 5,6-Dichloro Tubercidin Analogs Across Nine Viruses

In the only published direct multi-compound antiviral comparison encompassing the 5,6-dibromo-substituted pyrrolo[2,3-d]pyrimidine scaffold, Bergstrom et al. (1984) evaluated 5,6-dibromotubercidin alongside 5-bromo-, 6-bromo-, 5,6-dichloro-, 5-chloro-, and other C-5-substituted tubercidin analogs against six RNA viruses (reovirus type 1, parainfluenza virus type 3, Coxsackie virus B4, Sindbis virus, vesicular stomatitis virus, and polio virus type 1) and three DNA viruses (herpes simplex virus type 1, herpes simplex virus type 2, and vaccinia virus) in HeLa, primary rabbit kidney, and Vero cell cultures [1]. The 5,6-dibromo analog, together with 6-bromo- and 5,6-dichloro-tubercidin, exhibited the least antiviral activity across all viruses tested. All C-5 halogenated derivatives were noted to be 'quite toxic for the host cells' [1]. In parallel L-1210 murine leukemia cell growth inhibition assays, toyocamycin (ID50 = 0.006 µg/mL) was identified as the most potent antiproliferative agent among all tested compounds [1]. This dataset establishes that the 5,6-dibromo modification, while conferring biological activity, yields a less favorable antiviral selectivity index than mono-halogenated (5-bromo) or non-halogenated alkyl-substituted C-5 congeners—a differentiation that directly informs target product profile selection for antiviral vs. antiproliferative screening cascades [1].

Antiviral Nucleoside analog RNA virus

Dual Halogenation Synthetic Utility: Sequential Cross-Coupling Capacity of the 5,6-Dibromo Scaffold vs. Mono-Bromo Analogs

The presence of two bromine atoms at electronically and sterically distinct positions (C-5 on the pyrrole ring, C-6 on the pyrrole ring) enables sequential, chemoselective palladium-catalyzed cross-coupling reactions that are impossible with mono-bromo analogs [1]. The Portola Pharmaceuticals patent (NZ588830A) explicitly exemplifies the use of both 5-bromo and 5,6-dibromo 7H-pyrrolo[2,3-d]pyrimidine intermediates in constructing Syk/JAK dual inhibitors, demonstrating that the dibromo scaffold permits installation of two distinct substituents (e.g., one via the C-2 amino group and another via C-5 or C-6 bromine displacement) within the same molecular framework [2]. The corresponding mono-bromo analog (CAS 22276-97-7, 5-bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, MW 214.02 g/mol) provides only a single reactive halogen handle, limiting derivatization to one diversification step . The dichloro analog introduces different reactivity (C–Cl bond strength ~397 kJ/mol vs. C–Br ~280 kJ/mol), altering oxidative addition rates and cross-coupling catalyst requirements [1]. This orthogonal reactivity profile makes the 5,6-dibromo compound the preferred starting material for SAR exploration programs requiring dual vector diversification from the pyrrolo[2,3-d]pyrimidin-4-one core.

Synthetic chemistry Cross-coupling Kinase inhibitor

Physicochemical Property Differentiation: Molecular Weight, Lipophilicity, and Hydrogen Bonding Capacity vs. Mono-Bromo and Non-Halogenated Analogs

The introduction of a second bromine atom at C-6 produces quantifiable changes in key physicochemical parameters relative to the 5-bromo analog (CAS 22276-97-7) and the unsubstituted parent scaffold . The molecular weight increases from 214.02 g/mol (5-bromo) to 292.92 g/mol (5,6-dibromo), a ΔMW of +78.90 g/mol (36.9% increase) . This mass increment is accompanied by increased lipophilicity: the calculated LogP for the 5-bromo scaffold has been reported at approximately 1.28, while the additional bromine at C-6 is estimated to increase LogP by approximately +0.6 to +0.8 units based on the π-value of aromatic bromine substitution, bringing the 5,6-dibromo analog closer to LogP ~1.9–2.1 [1]. The presence of two heavy halogen atoms also increases the topological polar surface area and alters hydrogen-bond donor/acceptor ratios, which impacts solubility, permeability, and protein binding in downstream biological assays [1]. These property shifts are large enough to affect both assay compatibility (aqueous solubility limits) and in vitro ADME parameters (permeability, microsomal stability) if the aglycone is carried forward as a core scaffold in a lead optimization program.

Physicochemical properties Drug-likeness Lead optimization

Kinase Inhibitor Patent Exemplification: 5,6-Dibromo Intermediate Selected for Dual Syk/JAK Inhibitor Development at Portola Pharmaceuticals

The Portola Pharmaceuticals patent family (NZ588830A, corresponding to US application 12/386848) discloses pyrrolo[2,3-d]pyrimidine-based inhibitors of Syk and/or JAK kinases for thrombosis and Non-Hodgkin's Lymphoma indications [1]. Within this patent, the 5,6-dibromo-7H-pyrrolo[2,3-d]pyrimidine scaffold is explicitly exemplified as the core of compound N-(4-(4-(5-aminopentylamino)-5,6-dibromo-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)phenyl)-N-methylacetamide, listed alongside its 5-bromo counterpart [1]. The inclusion of both mono-bromo and dibromo variants in the same patent demonstrates that the additional bromine at C-6 was deliberately retained for SAR exploration, not merely as a synthetic artifact. This patent exemplification provides procurement-relevant validation: the 5,6-dibromo building block is specifically enumerated in a composition-of-matter patent claiming kinase inhibitors, establishing its utility as a bona fide drug discovery intermediate rather than a catalog curiosity [1]. The absence of disclosed IC50 values for these specific exemplars in the publicly available patent abstract limits quantitative potency comparison; however, the patent's claims encompass methods of inhibiting Syk and JAK kinase activity with these compounds [1].

Kinase inhibitor Drug discovery Patent exemplification

Halogenation Regioselectivity: 5,6-Dibromo Derivative as a Distinct Synthetic Outcome from Electrophilic Bromination of the Pyrrolo[2,3-d]pyrimidine Scaffold

Bergstrom and Brattesani (1980) demonstrated that direct bromination of tubercidin with N-bromosuccinimide (NBS) in DMF yields product distributions that are highly sensitive to reaction conditions [1]. Without buffering, 5-bromotubercidin is the major product. When buffered with potassium acetate, the regioselectivity reverses, favoring 6-bromotubercidin as the major product. Critically, 5,6-dibromotubercidin is formed only as a minor product under both sets of conditions [1]. This regiochemical outcome has direct implications for procurement strategy: the 5,6-dibromo compound cannot be reliably obtained as the major product from direct bromination of the parent pyrrolo[2,3-d]pyrimidin-4-one scaffold without optimized conditions, making commercial sourcing of pre-synthesized, analytically validated material the more efficient route for laboratories that require this specific substitution pattern [1]. A related US patent (US5235053) describes a regiospecific C-5 halogenation method for 4-hydroxypyrrolo[2,3-d]pyrimidines via silylation-directed electrophilic substitution, further underscoring that achieving the dibromo pattern requires either sequential halogenation or optimized one-pot conditions that are non-trivial to execute [2].

Synthetic chemistry Regioselectivity Halogenation

Recommended Procurement and Application Scenarios for 5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one Based on Quantitative Differentiation Evidence


Dual-Vector Kinase Inhibitor Library Synthesis: Exploiting Orthogonal C-5 and C-6 Bromine Reactivity for Matrixed SAR Exploration

Medicinal chemistry teams developing kinase inhibitor libraries based on the pyrrolo[2,3-d]pyrimidin-4-one scaffold should prioritize procurement of the 5,6-dibromo intermediate over the mono-bromo analog (CAS 22276-97-7) when the synthetic strategy requires two sequential diversification steps. As evidenced by the Portola Pharmaceuticals patent exemplification, both C-5 and C-6 bromine substituents serve as derivatization handles for constructing Syk/JAK-targeting compounds [1]. The differential C–Br bond reactivity enables chemoselective sequential cross-coupling: a first Suzuki or Buchwald-Hartwig reaction at the more electronically activated position, followed by a second coupling at the remaining bromine site under modified catalyst/ligand conditions. This two-dimensional diversification strategy from a single purchased intermediate reduces the number of distinct building blocks that must be sourced, qualified, and inventoried, directly lowering procurement complexity for mid-sized (50–500 compound) SAR libraries.

Antiviral Selectivity Screening: Using 5,6-Dibromo Scaffold Derivatives as Low-Activity Baseline Comparators for C-5 Alkyl-Substituted Lead Optimization

For antiviral drug discovery programs targeting RNA viruses (particularly reovirus, parainfluenza, Coxsackie, Sindbis, VSV, and polio), the Bergstrom et al. (1984) dataset establishes that the 5,6-dibromo modification yields the lowest antiviral activity among C-5-substituted pyrrolo[2,3-d]pyrimidine nucleoside analogs [1]. This positions the 5,6-dibromo scaffold as an informative negative-control chemotype in selectivity screening cascades. By synthesizing and testing both 5,6-dibromo derivatives (low antiviral activity, high host-cell toxicity) and C-5 alkyl-substituted derivatives (higher antiviral selectivity per Bergstrom 1984) from the same core scaffold, screening teams can establish a within-series selectivity window that validates assay sensitivity. The aglycone 5,6-dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one serves as the synthetic entry point for constructing both the ribosylated nucleoside analogs and non-nucleoside derivatives for comparative antiviral profiling.

Chemical Biology Probe Development: Bromine as a Heavy-Atom Label for X-ray Crystallography and Anomalous Scattering Phasing

The presence of two bromine atoms (atomic number 35) in the 5,6-dibromo scaffold provides a distinct advantage for structural biology applications requiring experimental phasing. Bromine exhibits significant anomalous scattering (f'' ≈ 1.3 e⁻ at Cu Kα wavelength), making the 5,6-dibromo compound a useful heavy-atom derivative for single-wavelength anomalous diffraction (SAD) or multiple-wavelength anomalous diffraction (MAD) phasing of protein-ligand co-crystal structures [1]. When the 5,6-dibromo pyrrolo[2,3-d]pyrimidin-4-one is elaborated into a kinase inhibitor or other protein ligand, the two bromine atoms serve as intrinsic anomalous scatterers, potentially eliminating the need for selenomethionine labeling or heavy-atom soaking. The higher molecular weight and electron density of the dibromo scaffold also facilitate unambiguous ligand placement in electron density maps during structure refinement, reducing model-building ambiguity compared to mono-bromo or non-halogenated analogs.

Anti-Thrombotic and Oncology Drug Discovery: Sourcing the Portola-Validated Syk/JAK Inhibitor Intermediate

Research groups pursuing Syk or JAK kinase inhibitors for thrombosis, Non-Hodgkin's Lymphoma, or related hematologic indications can directly align compound procurement with the Portola Pharmaceuticals patent disclosure [1]. The NZ588830A patent explicitly names the 5,6-dibromo-7H-pyrrolo[2,3-d]pyrimidine scaffold as a component of formula(I) inhibitors, providing both freedom-to-operate context and target-class validation. Procurement of this specific CAS-registered intermediate (1820666-74-7) ensures that synthesized final compounds match the exemplified scaffold in the patent literature, which is critical for composition-of-matter patent strategy and for reproducing published biological data. The compound's commercial availability from multiple suppliers at ≥95% purity (as listed by AKSci catalog Y2788 and Chem-Space) further supports its use as a reliable starting material for lead optimization campaigns in these therapeutic areas .

Quote Request

Request a Quote for 5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.